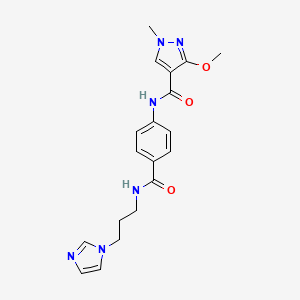

N-(4-((3-(1H-Imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including an imidazole ring, a pyrazole ring, and a carbamoyl group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxybenzaldehyde or 4-methoxybenzaldehyde.

Condensation Reaction: The primary amine reacts with the aldehyde to form an imidazole-substituted benzaldehyde derivative.

Carbonylation: The resulting compound undergoes carbonylation to introduce the carboxamide group.

Methylation: Methylation of the pyrazole ring is achieved using methyl iodide or dimethyl sulfate.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Batch Processing: Large-scale synthesis is often carried out in batch reactors, where precise control of temperature, pressure, and reagent addition is maintained.

Catalysis: Catalysts such as palladium or nickel may be used to enhance reaction rates and yields.

Safety Measures: Industrial synthesis requires stringent safety protocols due to the handling of hazardous chemicals and the potential for exothermic reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, involving the replacement of a functional group with another nucleophile.

Condensation: Condensation reactions are used to form the imidazole and pyrazole rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Alkyl halides, amines, and alcohols.

Condensation: Acid catalysts, heat, and pressure.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Alcohols, amines, and alkanes.

Substitution Products: Amides, esters, and ethers.

Condensation Products: Imidazoles, pyrazoles, and benzaldehydes.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a variety of biological targets .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of imidazole compounds in water and other polar solvents can influence their action in different environments .

Vergleich Mit ähnlichen Verbindungen

Imidazole Derivatives: Compounds containing imidazole rings, such as clemizole and omeprazole.

Pyrazole Derivatives: Compounds containing pyrazole rings, such as celecoxib and rimonabant.

Carbamoyl Compounds: Compounds with carbamoyl groups, such as acetaminophen and carbamazepine.

Uniqueness: N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of imidazole, pyrazole, and carbamoyl groups, which allows for diverse chemical reactivity and biological activity.

This compound represents a valuable tool in scientific research and industrial applications, offering a versatile platform for the development of new materials and therapeutics.

Biologische Aktivität

N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic implications, and comparative studies.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Monoamine Oxidase (MAO) : Similar pyrazole derivatives have shown potent inhibitory activity against MAO enzymes, particularly MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters, potentially providing antidepressant effects .

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

- G Protein-Coupled Receptor Modulation : Some studies have indicated that derivatives of pyrazole can modulate G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways, including calcium ion mobilization and cyclic AMP production .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | MAO-A Inhibition | 8.6 x 10^-8 | |

| Pyrazole Derivative B | Anticancer (MCF-7) | 3.0 | |

| Pyrazole Derivative C | GPCR Modulation | Not specified |

Case Study 1: Antidepressant Properties

A study focused on a series of pyrazole derivatives, including those structurally similar to our compound, demonstrated significant MAO-A inhibition. The most active compounds achieved IC50 values in the nanomolar range, suggesting their potential as antidepressants .

Case Study 2: Anticancer Activity

In another investigation, a compound with a similar structure exhibited remarkable cytotoxicity against A549 lung cancer cells with an IC50 value of 3.0 µM. The study highlighted that these compounds induce apoptosis and inhibit cell cycle progression, marking them as promising candidates for further development in cancer therapy .

Research Findings

Recent research has emphasized the need for further exploration into the pharmacodynamics and pharmacokinetics of N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Key findings include:

- Selectivity : Many pyrazole derivatives show selective inhibition for MAO-A over MAO-B, which may reduce side effects associated with non-selective MAO inhibitors.

- Synergistic Effects : Combinations of this compound with other anticancer agents have shown synergistic effects in vitro, suggesting potential for combination therapies.

Eigenschaften

IUPAC Name |

N-[4-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-24-12-16(19(23-24)28-2)18(27)22-15-6-4-14(5-7-15)17(26)21-8-3-10-25-11-9-20-13-25/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,21,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQWOZLSKMTGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.